![molecular formula C15H17N3 B1317917 {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 953884-19-0](/img/structure/B1317917.png)
{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” is a chemical compound with the molecular formula C15H16N2 . It has a molecular weight of 224.31 . The IUPAC name for this compound is 2-(3,4-dihydro-1(2H)-quinolinyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H16N2/c16-13-8-2-4-10-15(13)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10H,5,7,11,16H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The compound “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” has a molecular weight of 224.31 . The storage temperature for this compound is ambient .Scientific Research Applications
Antileishmanial Efficacy
Compounds with a similar structure have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease. The unique functionalization of these compounds could suggest potential antileishmanial applications for “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine”.
Anti-proliferative Activity
Studies on related dihydroquinolinyl compounds have shown anti-proliferative effects, causing loss of mitochondrial membrane potential and activation of apoptosis pathways in cancer cells. This indicates a possible application in cancer research and treatment.
Inhibition of Parasitic Enzymes
Derivatives of similar chemical scaffolds have been identified as selective inhibitors of enzymes crucial for the survival of parasites like Plasmodium falciparum, which causes malaria. This suggests potential use in developing antimalarial therapies.
Catalysis in Organic Synthesis
Some dihydropyrimidinone derivatives catalyze reactions under metal Lewis acid catalysis and solvent-free conditions, pointing to applications in green chemistry and efficient synthesis processes.
Precursors in Bioactive Molecule Synthesis
Compounds within this family are used as precursors for synthesizing various bioactive molecules, indicating that “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” could serve a similar role in pharmaceutical development.
Pharmacological Evolution
Quinolinyl-pyridinyl compounds have been synthesized and evaluated for their pharmacological properties, including antibacterial, antifungal, and antimalarial activities, suggesting a broad spectrum of potential medical applications.
DNA Interaction Studies
Some methylated quinolinium compounds exhibit selectivity for quadruplex DNA over double-stranded DNA, which could imply research applications in studying DNA structures and interactions.
Research on π-Conjugated Systems
Quinoline-containing compounds are studied for their electronic properties and interactions, which could be relevant in material science and electronic device development.
Mechanism of Action
Target of Action
Similar compounds such as 3,4-dihydro-2h- [1,4]oxazino [2,3- f ]quinazolin-derivatives have been evaluated as potent egfr tyrosine kinase inhibitors .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibitory activities against their targets .
Biochemical Pathways
Related compounds have been shown to inhibit the egfr tyrosine kinase pathway , which plays a crucial role in cell proliferation and survival.
Pharmacokinetics
A related compound, 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivative, was found to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting good bioavailability.
Result of Action
Related compounds have shown significant inhibitory activities against their targets, leading to potential anti-cancer effects .
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on substituents and environmental conditions .
properties
IUPAC Name |
[2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-11-13-6-3-9-17-15(13)18-10-4-7-12-5-1-2-8-14(12)18/h1-3,5-6,8-9H,4,7,10-11,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMPQYYLEPEAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.